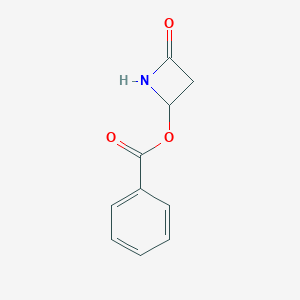

4-Benzoyloxy-2-azetidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-oxoazetidin-2-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-6-9(11-8)14-10(13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJGOOONOIFDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369196, DTXSID90876271 | |

| Record name | 4-Benzoyloxy-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidin-2-one,4-benzoyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28562-58-5 | |

| Record name | 4-Benzoyloxy-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzoyloxy-2-azetidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoyloxy-2-azetidinone is a pivotal synthetic intermediate in the field of medicinal chemistry, particularly in the development of β-lactam antibiotics and other pharmacologically active agents. This technical guide provides a comprehensive overview of its fundamental properties, including its physicochemical and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its reactivity and synthetic utility. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic compounds.

Introduction

The 2-azetidinone, or β-lactam, ring is a cornerstone of antibiotic chemistry, forming the core structure of penicillins, cephalosporins, and carbapenems. This compound has emerged as a superior synthon for the elaboration of the β-lactam scaffold compared to its more common counterpart, 4-acetoxy-2-azetidinone. Its enhanced stability, higher reactivity, and cost-effectiveness make it an attractive starting material for the introduction of diverse functionalities at the C4 position.[1][2] This guide delineates the essential properties and experimental methodologies associated with this versatile building block.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₃ | [3][4] |

| Molecular Weight | 191.18 g/mol | [3][4] |

| CAS Number | 28562-58-5 | [3][4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 100 °C | [3] |

| Boiling Point (est.) | 326.9 °C | |

| Density (est.) | 1.27 g/cm³ | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Spectral Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The characteristic spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the hydrogen environments in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are presented in Table 2. These predictions are based on the analysis of similar benzoate esters and azetidinone structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (CH₂) | 3.1 - 3.4 | dd | J ≈ 15, 5 |

| H-3' (CH₂) | 3.5 - 3.8 | dd | J ≈ 15, 2.5 |

| H-4 (CH) | 6.0 - 6.2 | dd | J ≈ 5, 2.5 |

| N-H | 7.5 - 8.5 (broad) | s | - |

| Aromatic (ortho) | 8.0 - 8.2 | d | J ≈ 7-8 |

| Aromatic (meta) | 7.4 - 7.6 | t | J ≈ 7-8 |

| Aromatic (para) | 7.6 - 7.8 | t | J ≈ 7-8 |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are detailed in Table 3.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (CH₂) | 40 - 45 |

| C-4 (CH) | 70 - 75 |

| C-2 (C=O, lactam) | 165 - 170 |

| C=O (benzoate) | 164 - 166 |

| Aromatic (ipso) | 128 - 130 |

| Aromatic (ortho) | 129 - 131 |

| Aromatic (meta) | 128 - 129 |

| Aromatic (para) | 133 - 135 |

Infrared (IR) Spectroscopy

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule. The major absorption bands are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200-3300 | Medium | N-H stretch (amide) |

| ~1760-1780 | Strong | C=O stretch (β-lactam carbonyl) |

| ~1720-1740 | Strong | C=O stretch (benzoate ester carbonyl) |

| ~1600, 1450 | Medium | C=C stretch (aromatic ring) |

| ~1270, 1110 | Strong | C-O stretch (ester) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected major peaks in the mass spectrum are presented in Table 5.

| m/z | Interpretation |

| 191 | [M]⁺, Molecular ion |

| 122 | [C₇H₅O₂]⁺, Benzoyl cation |

| 105 | [C₇H₅O]⁺, Benzoyl cation minus oxygen |

| 77 | [C₆H₅]⁺, Phenyl cation |

| 70 | [M - C₇H₅O₂]⁺, Azetidinone fragment |

Reactivity and Synthetic Utility

This compound is a valuable precursor for the synthesis of a wide array of 4-substituted-2-azetidinones. Its enhanced reactivity compared to 4-acetoxy-2-azetidinone stems from the better leaving group ability of the benzoate anion.[1]

The key reaction involves the nucleophilic substitution at the C4 position. This reaction is believed to proceed through a highly reactive N-acyliminium ion intermediate, which is then trapped by a nucleophile.[1] This reactivity allows for the introduction of various heteroatoms (O, S, N) and carbon-based nucleophiles.

A common and efficient method for these substitution reactions involves the use of a zinc acetate catalyst.[2] The reaction is typically carried out by refluxing a solution of this compound and the desired nucleophile in the presence of anhydrous zinc acetate.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the benzoylation of 4-hydroxy-2-azetidinone. The latter can be prepared from the hydrolysis of 4-acetoxy-2-azetidinone.

Step 1: Synthesis of 4-Acetoxy-2-azetidinone

-

Materials: Vinyl acetate, chlorosulfonyl isocyanate (CSI), dichloromethane, sodium sulfite, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of vinyl acetate (excess) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add chlorosulfonyl isocyanate dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of a saturated sodium sulfite solution.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-acetoxy-2-azetidinone as an oil that may solidify upon standing.

-

Step 2: Hydrolysis to 4-Hydroxy-2-azetidinone

-

Materials: 4-Acetoxy-2-azetidinone, methanol, water, sodium bicarbonate.

-

Procedure:

-

Dissolve 4-acetoxy-2-azetidinone in a mixture of methanol and water.

-

Add sodium bicarbonate portion-wise and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the solution and extract with ethyl acetate.

-

Dry the combined organic extracts and concentrate to afford 4-hydroxy-2-azetidinone.

-

Step 3: Benzoylation to this compound

-

Materials: 4-Hydroxy-2-azetidinone, benzoyl chloride, triethylamine, dichloromethane.

-

Procedure:

-

Dissolve 4-hydroxy-2-azetidinone in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of benzoyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Characterization of this compound

-

Melting Point: Determine the melting point using a standard melting point apparatus.

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integration.

-

-

FT-IR Spectroscopy:

-

Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate.

-

Identify the characteristic absorption bands for the key functional groups.

-

-

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI).

-

Determine the molecular ion peak and analyze the fragmentation pattern.

-

Zinc Acetate-Mediated Nucleophilic Substitution

-

Materials: this compound, nucleophile (e.g., an alcohol or thiol), anhydrous zinc acetate, dry benzene or toluene.

-

Procedure:

-

To a solution of this compound (1.0 eq) and the desired nucleophile (1.1-1.5 eq) in dry benzene or toluene, add anhydrous zinc acetate (0.1-0.5 eq).

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-substituted-2-azetidinone.[2]

-

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its favorable combination of stability and reactivity, coupled with its economic advantages, makes it an ideal precursor for the construction of complex β-lactam-containing molecules. The detailed physicochemical, spectral, and reactivity data, along with the experimental protocols provided in this guide, are intended to empower researchers in their endeavors to develop novel therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly continue to expand its utility in the synthesis of biologically active compounds.

References

An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone: Discovery and History

Introduction

4-Benzoyloxy-2-azetidinone, a prominent member of the β-lactam family, serves as a critical synthetic intermediate in the development of a wide array of pharmaceuticals, most notably β-lactam antibiotics. Its discovery and subsequent utilization marked a significant advancement in the field of medicinal chemistry, offering a more stable and reactive alternative to its close analog, 4-acetoxy-2-azetidinone. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and comparative advantages of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The exploration of the 2-azetidinone ring system, the core structure of penicillin, began in earnest following the groundbreaking discovery of penicillin's antibacterial properties by Sir Alexander Fleming in 1928. The first synthetic β-lactam was prepared by Hermann Staudinger in 1907 through a [2+2] cycloaddition, a reaction that would later become a cornerstone of β-lactam synthesis.[1][2]

While much of the early research focused on naturally occurring penicillins and their derivatives, the need for synthetic routes to novel and more potent antibiotics drove the investigation of versatile intermediates. Among these, 4-acetoxy-2-azetidinone emerged as a key building block for the synthesis of various β-lactam antibiotics and other biologically active compounds.[3] However, its thermal instability and the often unsatisfactory yields in substitution reactions presented significant drawbacks.[3]

This led to the investigation of alternative 4-acyloxy-2-azetidinones with improved properties. This compound was identified as a superior alternative, offering enhanced thermal stability and greater reactivity. The benzoate group, being a better leaving group than the acetate group (pKa of benzoic acid is 4.2 compared to 4.8 for acetic acid), facilitates nucleophilic substitution at the C-4 position, leading to higher yields and shorter reaction times.[3] A key 1994 study by Basak and Khamrai demonstrated the advantages of this compound as a more convenient and economical synthon for preparing various 4-hetero-substituted β-lactams.[3][4][5]

Synthesis of this compound

General Experimental Protocol for Benzoylation of 4-Hydroxy-2-azetidinone

Materials:

-

4-Hydroxy-2-azetidinone

-

Benzoyl chloride

-

Triethylamine or pyridine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve 4-hydroxy-2-azetidinone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (or pyridine) dropwise to the solution with stirring.

-

Slowly add a solution of benzoyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Comparative Advantages and Applications

The primary application of this compound lies in its role as a superior electrophilic intermediate for the synthesis of a variety of 4-substituted-2-azetidinones. These derivatives are crucial precursors for a range of bioactive molecules, including carbapenem and penem antibiotics, as well as inhibitors of human leukocyte elastase.[3]

The enhanced reactivity of this compound allows for efficient displacement of the benzoyloxy group by a wide range of nucleophiles, including those based on oxygen, sulfur, and nitrogen. This versatility makes it a valuable tool in combinatorial chemistry and drug discovery.

Quantitative Comparison of Reaction Yields

The following table, adapted from the work of Basak and Khamrai (1994), illustrates the improved yields and reduced reaction times achieved when using this compound compared to 4-acetoxy-2-azetidinone in various nucleophilic substitution reactions.[3]

| Product (4-Substituted-2-azetidinone) | Nucleophile | Yield from 4-Acetoxy-2-azetidinone (%) | Yield from this compound (%) | Reaction Time (hours) with this compound |

| 4-(Allyloxy)-2-azetidinone | Allyl alcohol | 45 | 85 | ~6 |

| 4-(Propargyloxy)-2-azetidinone | Propargyl alcohol | 40 | 82 | ~6 |

| 4-(2-Nitroethoxy)-2-azetidinone | 2-Nitroethanol | 50 | 88 | ~6 |

| 4-(2-Cyanoethoxy)-2-azetidinone | 2-Cyanoethanol | 55 | 90 | ~6 |

| 4-(Benzyloxy)-2-azetidinone | Benzyl alcohol | 60 | 92 | ~6 |

| 4-(Cinnamyloxy)-2-azetidinone | Cinnamyl alcohol | 58 | 91 | ~6 |

Experimental Protocol for Nucleophilic Substitution

The following is a general experimental protocol for the zinc acetate-mediated displacement of the benzoyloxy group from this compound, as described by Basak and Khamrai.[3]

Materials:

-

This compound

-

Appropriate alcohol or thiol nucleophile

-

Zinc acetate dihydrate

-

Benzene (or a suitable azeotroping solvent)

-

Silica gel

-

Hexane and ethyl acetate for elution

Procedure:

-

Convert zinc acetate dihydrate to its anhydrous form by refluxing with benzene using a Dean-Stark apparatus.

-

To the anhydrous zinc acetate suspension, add this compound followed by the appropriate alcohol or thiol (1.1 equivalents).

-

Reflux the solution until all the starting material is consumed, as monitored by TLC.

-

Filter the solution through a plug of silica gel and evaporate the filtrate.

-

Purify the resulting product by column chromatography using a hexane-ethyl acetate gradient.

Logical Workflow for Synthesis of 4-Substituted Azetidinones

The following diagram illustrates the general workflow for the synthesis of 4-substituted-2-azetidinones using this compound as a key intermediate.

References

4-Benzoyloxy-2-azetidinone: A Technical Guide for Drug Development Professionals

CAS Number: 28562-58-5 Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.19 g/mol

This technical guide provides an in-depth overview of 4-Benzoyloxy-2-azetidinone, a key intermediate in the synthesis of β-lactam antibiotics and other pharmacologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature.[1] It is recognized for its role as a versatile synthon in organic synthesis, particularly for the introduction of various functionalities at the C4 position of the azetidinone ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-oxoazetidin-2-yl benzoate | [2][3] |

| Molecular Formula | C₁₀H₉NO₃ | [4] |

| Molecular Weight | 191.19 g/mol | [5] |

| Melting Point | ~100 °C | [3] |

| Appearance | White to light yellow crystalline powder | [6][7] |

| Purity | >98.0% | [4][8] |

| Canonical SMILES | O=C1CC(OC(=O)C2=CC=CC=C2)N1 | [2] |

| InChI Key | HJJGOOONOIFDRH-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, with most researchers opting for commercial sources, the synthesis of the closely related and frequently compared precursor, 4-acetoxy-2-azetidinone, is well-documented. The following section provides a representative experimental protocol for the synthesis of 4-acetoxy-2-azetidinone, which serves as a fundamental procedure for this class of compounds.

Experimental Protocol: Synthesis of 4-Acetoxy-2-azetidinone

This procedure is adapted from the established [2+2] cycloaddition reaction between vinyl acetate and chlorosulfonyl isocyanate.

Materials:

-

Vinyl acetate

-

Chlorosulfonyl isocyanate

-

Sodium bicarbonate

-

Sodium bisulfite

-

Water

-

Chloroform

-

Magnesium sulfate

Procedure:

-

A flask equipped with a mechanical stirrer, a nitrogen source, a thermometer, and a dropping funnel is charged with vinyl acetate. The flask is cooled to 3°C in an ice-water bath.

-

Chlorosulfonyl isocyanate is added rapidly via the dropping funnel, maintaining the temperature below 5°C.

-

After the addition, the cooling bath is removed, and the reaction temperature is allowed to rise to 10°C. The temperature is then maintained at 10-15°C for approximately 40 minutes with intermittent cooling to control the exothermic reaction.

-

The resulting mixture is cooled to -40°C.

-

A separate flask is charged with a mixture of sodium bicarbonate, sodium bisulfite, and water, and cooled to -20°C.

-

The reaction mixture is added dropwise to the aqueous quench solution, keeping the temperature at -10°C.

-

After the addition is complete, the mixture is stirred for an additional 40 minutes at -10°C.

-

The light-yellow mixture is extracted with chloroform.

-

The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure to yield 4-acetoxy-2-azetidinone.

Reactivity and Mechanism of Nucleophilic Substitution

This compound is a valuable intermediate due to the reactivity of the benzoyloxy group as a good leaving group. This facilitates nucleophilic substitution reactions at the C4 position, allowing for the introduction of a wide range of heteroatoms.

The reaction is presumed to proceed through a reactive acylimine intermediate.[1] The benzoate group is eliminated, forming a transient and highly electrophilic acylimine, which is then readily attacked by a nucleophile.

Caption: Mechanism of nucleophilic substitution at the C4 position of this compound.

This reactivity makes this compound a more efficient synthon compared to its acetoxy counterpart in many displacement reactions, often resulting in higher yields and shorter reaction times.[1]

Experimental Protocol: General Procedure for Nucleophilic Displacement

The following is a general procedure for the zinc acetate-mediated displacement of the benzoyloxy group with an alcohol nucleophile, adapted from Basak and Khamrai.[9]

Materials:

-

This compound

-

Zinc acetate dihydrate

-

Benzene

-

Appropriate alcohol (nucleophile)

-

Silica gel

Procedure:

-

Anhydrous zinc acetate is prepared by refluxing zinc acetate dihydrate in benzene using a Dean-Stark apparatus.

-

This compound and the desired alcohol (1.1 equivalents) are added to the solution.

-

The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).

-

The solution is filtered through a plug of silica gel.

-

The filtrate is evaporated to yield the 4-alkoxy-2-azetidinone product.

Table 2: Comparison of Yields for Nucleophilic Displacement Reactions

| Product (4-XR-2-azetidinone) | Nucleophile (ZH) | Yield from 4-Acetoxy-2-azetidinone (%) | Yield from this compound (%) |

| 5 (X = SPh) | Thiophenol | 60 | 70 |

| 6 (X = SO₂Ph) | Phenylsulfinic acid | 65 | 75 |

| 7 (X = OCH₂CH=CH₂) | Allyl alcohol | 40 | 85 |

| 8 (X = OCH₂C≡CH) | Propargyl alcohol | 45 | 88 |

| 9 (X = OCH₂CH₂NO₂) | 2-Nitroethanol | 42 | 80 |

| 10 (X = OCH₂CH₂CN) | 2-Cyanoethanol | 40 | 78 |

| 11 (X = OCH₂Ph) | Benzyl alcohol | 50 | 90 |

| 12 (X = OCH₂CH=CHPh) | Cinnamyl alcohol | 48 | 85 |

| 13 (X = OCH₂C≡CCH₂OH) | 2-Butyne-1,4-diol | 35 | 75 |

Data sourced from Basak, A., & Khamrai, U. (1994). Synthetic Communications, 24(2), 131-135.[1][9]

Spectroscopic Data

While detailed spectral analyses are not consistently published, the structural characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of a typical 2-azetidinone structure exhibits a characteristic strong absorption band for the β-lactam carbonyl group in the range of 1730-1760 cm⁻¹. The benzoyloxy group would show additional characteristic absorptions for the ester carbonyl and the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectra would show characteristic signals for the protons on the azetidinone ring and the aromatic protons of the benzoate group.

-

¹³C NMR: The carbon spectra would display distinct resonances for the carbonyl carbons of the lactam and the ester, as well as for the carbons of the azetidinone ring and the aromatic ring.

Applications in Drug Development

This compound is not typically investigated for its own biological activity. Instead, its significance lies in its role as a crucial building block for the synthesis of more complex molecules with therapeutic potential.

1. Synthesis of β-Lactam Antibiotics: The 2-azetidinone core is the fundamental structural unit of β-lactam antibiotics, such as penicillins and cephalosporins. This compound serves as a key starting material for the elaboration of these antibiotic scaffolds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-Acetoxy-2-azetidinone | 28562-53-0 [chemicalbook.com]

- 4. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]

- 5. Acyloxylation process for preparing 4-acyloxy-2-azetidinone derivatives (1995) | Chi Jang Moon | 1 Citations [scispace.com]

- 6. rsc.org [rsc.org]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 28562-58-5 [chemicalbook.com]

chemical structure of 4-Benzoyloxy-2-azetidinone

An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. While this compound serves as a valuable synthetic intermediate, it is important to note that detailed experimental data, particularly regarding its specific biological activity and complete spectral characterization, are not extensively available in publicly accessible literature. This guide compiles the available information and provides theoretical and comparative data where specific experimental results are absent.

This compound, also known as 4-oxoazetidin-2-yl benzoate, is a heterocyclic compound featuring a β-lactam ring substituted with a benzoyloxy group at the 4-position.

Chemical Structure:

An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzoyloxy-2-azetidinone, a significant heterocyclic compound. The document details its physicochemical properties, synthesis protocols, and known biological activities, offering valuable insights for professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

This compound is a derivative of 2-azetidinone, which forms the core structure of many β-lactam antibiotics. A summary of its key quantitative data is presented below for clear reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [1] |

| CAS Number | 28562-58-5 | [1][2] |

| Physical Form | White to Yellow Solid/Crystalline Powder | [2] |

| Melting Point | 100°C | [2] |

| Purity | ≥98.0% (HPLC,N) | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-substituted-2-azetidinones is a critical process in the development of β-lactam antibiotics and other pharmacologically active agents. While specific protocols for this compound are proprietary, the synthesis of the closely related and widely studied 4-acetoxy-2-azetidinone provides a representative experimental framework. The general approach involves a [2+2] cycloaddition reaction, famously known as the Staudinger synthesis.

Experimental Protocol: Synthesis of 4-Acetoxy-2-azetidinone (A Representative Protocol)

This protocol is adapted from established methods for the synthesis of 4-acetoxy-2-azetidinone, a key intermediate for many β-lactam antibiotics.

Materials:

-

Vinyl acetate

-

Chlorosulfonyl isocyanate (CSI)

-

Sodium bicarbonate

-

Sodium bisulfite

-

Dichloromethane (anhydrous)

-

Water

-

Hexane

-

Ethyl acetate

-

Silica Gel for column chromatography

-

TLC plates (Silica Gel F254)

Procedure:

-

A solution of vinyl acetate in anhydrous dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooled to 0 °C.

-

Chlorosulfonyl isocyanate is added dropwise to the cooled solution, maintaining the temperature below 5°C.

-

The reaction mixture is stirred for a designated period (e.g., 2 hours) at a controlled temperature.[3][4]

-

The reaction is then quenched by the addition of a cooled aqueous solution of sodium bicarbonate and sodium bisulfite.[5]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system.[3]

-

The purity of the final product can be assessed by Thin Layer Chromatography (TLC).[4]

Logical Workflow for Synthesis

Caption: A generalized workflow for the synthesis of 4-acyloxy-2-azetidinone derivatives.

Biological Activity and Potential Signaling Pathways

The 2-azetidinone ring is a cornerstone of β-lactam antibiotics, which function by inhibiting bacterial cell wall synthesis. While specific studies on the biological activity of this compound are limited in the public domain, the broader class of 2-azetidinone derivatives has been extensively studied for various pharmacological effects. These include antimicrobial, antifungal, anti-inflammatory, antitumor, and cholesterol absorption inhibitory activities.[6]

Antimicrobial Activity: Derivatives of 2-azetidinone are known to exhibit a wide range of antimicrobial activities against both gram-positive and gram-negative bacteria.[7][8][9] The primary mechanism of action for β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.

Potential Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis The proposed mechanism of action for 2-azetidinone-based antibiotics is the acylation of the serine residue at the active site of transpeptidase enzymes (a type of PBP). This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell lysis.

Caption: A diagram illustrating the inhibition of bacterial cell wall synthesis by 2-azetidinone compounds.

Other Potential Pharmacological Activities: Research into substituted 2-azetidinones has revealed a broad spectrum of biological activities beyond antimicrobial effects. These include:

-

Antifungal Activity : Certain derivatives have shown efficacy against fungal strains like Candida albicans.[7]

-

Anti-inflammatory Activity : Some benzoxazolone derivatives, which share structural similarities, have demonstrated anti-inflammatory effects through the MAPK-NF-κB/iNOS signaling pathway.[10]

-

Cholesterol Absorption Inhibition : A series of azetidinones have been identified as potent inhibitors of cholesterol absorption, although their mechanism is not fully understood.[11]

-

Enzyme Inhibition : Various 2-azetidinone derivatives act as inhibitors for several human enzymes, including tryptase, chymase, and thrombin.[6]

The diverse pharmacological profile of the 2-azetidinone scaffold underscores the potential of this compound as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Acetoxy-2-azetidinone | 28562-53-0 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach [mdpi.com]

- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Benzoyloxy-2-azetidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for the compound 4-Benzoyloxy-2-azetidinone, a key intermediate in synthetic organic chemistry, particularly in the development of β-lactam antibiotics. This document compiles available spectroscopic information for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy and outlines generalized experimental protocols for these analytical techniques.

Spectroscopic Data

While detailed, publicly accessible ¹H and ¹³C NMR spectral data for this compound are not readily found in the surveyed scientific literature, its structural confirmation by NMR is a standard quality control measure for commercial suppliers. The available Infrared (IR) spectroscopic data provides key insights into the functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch of the lactam |

| ~1767 | Strong | C=O stretch of the β-lactam carbonyl |

| ~1720 | Strong | C=O stretch of the benzoate ester carbonyl |

| ~1600, ~1450 | Medium-Weak | C=C stretching of the aromatic ring |

| ~1270, ~1100 | Strong | C-O stretching of the ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound is not available in the public domain. However, based on the known structure and typical chemical shifts for similar azetidinone derivatives, the expected resonances can be predicted.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the azetidinone ring and the benzoyl group. The protons on the four-membered ring (at C3 and C4) would likely appear as multiplets due to spin-spin coupling. The aromatic protons of the benzoyl group would typically resonate in the downfield region (δ 7.0-8.5 ppm). The lactam N-H proton would likely appear as a broad singlet.

¹³C NMR (Carbon NMR): The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the β-lactam and the ester, which are expected in the downfield region (typically δ 160-180 ppm). The carbons of the aromatic ring would appear in the δ 120-140 ppm range, and the aliphatic carbons of the azetidinone ring would be found in the upfield region.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, or the ATR accessory is engaged. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample spectrum is then acquired by passing an infrared beam through the sample. The instrument records the interference pattern, and a Fourier transform is applied to obtain the infrared spectrum (transmittance vs. wavenumber).

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands. The positions (wavenumber, cm⁻¹) and intensities of these bands are compared with correlation tables to assign them to specific functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound using ¹H and ¹³C NMR spectroscopy.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR , a standard pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis: The acquired spectra are processed using specialized software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values (for ¹H NMR) are determined and used to assign the signals to the specific protons and carbons in the molecular structure.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

physical and chemical properties of 4-oxoazetidin-2-yl benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoazetidin-2-yl benzoate is a chemical compound belonging to the class of azetidinones, which are four-membered lactam rings. The azetidinone core is a significant pharmacophore found in a wide array of antibiotics, most notably the penicillins and cephalosporins. The presence of a benzoate group suggests its potential role as a synthetic intermediate in the development of more complex molecules with diverse biological activities. This technical guide provides a summary of the available physical and chemical properties of 4-oxoazetidin-2-yl benzoate. It is important to note that while basic identifiers are available, detailed experimental data and biological activity studies for this specific molecule are limited in publicly accessible scientific literature.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-oxoazetidin-2-yl benzoate have been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 28562-58-5 | [1][2][3][4][] |

| Molecular Formula | C₁₀H₉NO₃ | [1][3] |

| Molecular Weight | 191.18 g/mol | [1][3] |

| IUPAC Name | (4-oxoazetidin-2-yl) benzoate | [] |

| SMILES | O=C1NC(OC(C2=CC=CC=C2)=O)C1 | [3] |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | |

| Solubility | No data available |

Note: The lack of available data for properties such as boiling point, melting point, and solubility suggests that 4-oxoazetidin-2-yl benzoate is likely a non-isolated intermediate in multi-step syntheses, and as such, its detailed physicochemical characterization has not been a primary focus of published research.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of 4-oxoazetidin-2-yl benzoate are not readily found in the searched literature, a logical synthetic pathway can be proposed based on general principles of organic chemistry.

A plausible synthetic route would involve the esterification of 4-hydroxyazetidin-2-one with benzoic acid or one of its activated derivatives (e.g., benzoyl chloride). This reaction would typically be carried out in the presence of a suitable solvent and a catalyst or base to facilitate the reaction.

The reactivity of 4-oxoazetidin-2-yl benzoate would be dictated by the strained β-lactam ring and the ester functional group. The lactam is susceptible to nucleophilic attack and ring-opening, a characteristic feature exploited in the mechanism of action of β-lactam antibiotics. The benzoate ester group can undergo hydrolysis or transesterification under appropriate conditions.

Spectral Data

Detailed, interpreted spectral data (NMR, IR, Mass Spectrometry) for 4-oxoazetidin-2-yl benzoate are not available in the public domain. Chemical suppliers may offer analytical data upon request for commercial purposes.[3]

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of 4-oxoazetidin-2-yl benzoate in any signaling pathways. While the azetidinone core is of significant interest in drug discovery, research has primarily focused on more complex derivatives. The potential biological effects of this specific compound remain uninvestigated.

Hazard Information

According to supplier safety data, 4-oxoazetidin-2-yl benzoate is associated with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3] Standard precautionary statements for handling, such as wearing protective gloves and eye protection, are recommended.[3]

Conclusion

4-Oxoazetidin-2-yl benzoate is a known chemical entity with a confirmed molecular structure and weight. However, a comprehensive profile of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and any assessment of its biological activity are not currently available in the peer-reviewed scientific literature. This suggests its primary role as a synthetic intermediate rather than a final product of interest. Further research would be required to fully characterize this compound and to explore its potential applications in medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Benzoyloxy-2-azetidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and expected properties concerning the solubility and stability of 4-Benzoyloxy-2-azetidinone. Due to the limited availability of specific experimental data for this compound in publicly available literature, this guide combines reported information with data from its close structural analog, 4-acetoxy-2-azetidinone, and general principles for β-lactam compounds. Detailed experimental protocols are provided to enable researchers to determine these properties with precision.

Core Executive Summary

This compound is a key intermediate in the synthesis of β-lactam antibiotics. Its solubility and stability are critical parameters that influence its storage, handling, and reactivity in synthetic processes. While specific quantitative data is scarce, it is known to be a crystalline solid.[1] The primary stability concern for this compound, as with all β-lactams, is the hydrolytic cleavage of the four-membered azetidinone ring. This degradation is sensitive to pH, temperature, and the presence of nucleophiles. This guide outlines methodologies for quantifying the solubility and assessing the degradation pathways of this compound.

Physicochemical Properties

Limited specific data for this compound is available. The following table summarizes known properties and includes data for the related compound, 4-acetoxy-2-azetidinone, for comparison.

| Property | This compound | 4-Acetoxy-2-azetidinone | Source |

| Molecular Formula | C₁₀H₉NO₃ | C₅H₇NO₃ | - |

| Molecular Weight | 191.18 g/mol | 129.11 g/mol | - |

| Appearance | Crystalline solid | Solid | [1] |

| Melting Point | 161 °C (lit.) | 38-40 °C (lit.) | [2] |

| Solubility | No quantitative data available | Formic acid: 50 mg/mL |

Solubility Profile

Estimated Qualitative Solubility

| Solvent Class | Representative Solvents | Estimated Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Likely Soluble |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble in water; Likely soluble in alcohols |

| Nonpolar | Toluene, Hexane, Diethyl ether | Likely Insoluble |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, the following experimental protocols are recommended.

This method determines the equilibrium solubility of a compound and is considered the gold standard.[3][4]

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique, typically HPLC-UV.[5]

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate buffer pH 7.4, acetonitrile, ethanol).

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated stability-indicating HPLC-UV method.[7]

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve of known concentrations.[3]

This high-throughput method is useful for early-stage drug discovery and provides an estimate of solubility under non-equilibrium conditions.[4][8]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the point at which precipitation occurs is measured, often by nephelometry (light scattering).[4][9]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same organic solvent.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution to another 96-well plate containing an aqueous buffer (e.g., PBS pH 7.4).

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity of each well using a nephelometer.[8]

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the blank.[10]

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is a critical consideration, particularly its susceptibility to hydrolysis. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11]

Potential Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring, which can be catalyzed by acid or base.[12] This results in the formation of a β-amino acid derivative. Additionally, the ester linkage at the 4-position is also susceptible to hydrolysis.

Caption: Potential Degradation Pathways of this compound.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline for stability testing.[13][14]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.[11]

Stress Conditions:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add an equal volume of 0.1 M HCl.

-

Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[15]

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound.

-

Add an equal volume of 0.1 M NaOH.

-

Incubate at room temperature for a defined period (e.g., 8 hours).[15]

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add 3% hydrogen peroxide solution.

-

Incubate at room temperature for 24 hours.[15]

-

-

Thermal Degradation:

-

Store the solid compound at an elevated temperature (e.g., 80 °C) for 48 hours.

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours.[15]

-

A control sample should be kept in the dark.

-

Analysis of Stressed Samples:

All stressed samples should be analyzed using a stability-indicating HPLC-UV method.[7] The method should be capable of separating the intact this compound from all degradation products.[16] Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that each peak represents a single component. Further characterization of significant degradation products can be achieved using LC-MS and NMR.[1][17]

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.

Recommended HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (to be determined experimentally, likely around 230-270 nm) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Method Development Note: The mobile phase composition and gradient profile should be optimized to achieve adequate separation (resolution > 1.5) between the parent compound and all potential degradation products.[7]

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols for solubility determination and forced degradation studies offer a robust approach for generating the necessary data. The inherent instability of the β-lactam ring to hydrolysis is the primary stability concern, and a validated stability-indicating HPLC method is essential for accurate analysis. The information and methodologies presented herein are intended to support researchers and drug development professionals in the effective handling and characterization of this important synthetic intermediate.

References

- 1. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Acetoxy-2-azetidinone 98 28562-53-0 [sigmaaldrich.com]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. database.ich.org [database.ich.org]

- 15. benchchem.com [benchchem.com]

- 16. scispace.com [scispace.com]

- 17. chromatographyonline.com [chromatographyonline.com]

The Azetidinone Core: A Versatile Scaffold for Diverse Biological Activities

A Technical Guide for Drug Development Professionals

Abstract

The 2-azetidinone, or β-lactam, is a four-membered heterocyclic ring that forms the pharmacophore of some of the most crucial antibiotics in medical history, including penicillins and cephalosporins.[1][2] While its fame is rooted in antibacterial activity, the strained lactam ring has proven to be a privileged scaffold, demonstrating a remarkable breadth of biological activities.[3][4] Researchers have successfully functionalized the azetidinone core to create potent agents with anticancer, anti-inflammatory, cholesterol absorption inhibitory, and various enzyme-inhibitory properties.[2][5][6] This technical guide provides an in-depth overview of the diverse pharmacological potential of the azetidinone structure, presenting quantitative data, key mechanistic pathways, and representative experimental protocols to inform and guide future drug discovery and development efforts.

Antimicrobial Activity

The quintessential biological role of the azetidinone core is its antibacterial action. This activity stems from the high reactivity of the strained β-lactam ring, which acts as an acylating agent.[7]

Mechanism of Action

β-lactam antibiotics function by inhibiting bacterial cell wall biosynthesis.[1][2] They mimic the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are bacterial transpeptidase enzymes responsible for cross-linking peptidoglycan strands.[1] The azetidinone acylates a serine residue in the PBP active site, leading to an irreversible covalent bond that inactivates the enzyme.[8] This disruption of cell wall synthesis ultimately causes cell lysis and bacterial death.[1][9]

Caption: Mechanism of antibacterial action of the azetidinone core.

Antimicrobial Activity Data

Numerous derivatives of the azetidinone scaffold have been synthesized and tested against various microbial strains. The potency is often measured by the Minimum Inhibitory Concentration (MIC).

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Thiazole-conjugated Azetidinone (Cmpd 9a) | S. aureus | 6.25 | [10] |

| Thiazole-conjugated Azetidinone (Cmpd 9e) | E. coli | 12.5 | [10] |

| Thiazole-conjugated Azetidinone (Cmpd 9g) | C. albicans | 25 | [10] |

| Sulfonamide-based Azetidinone (Cmpd 4a2) | P. aeruginosa | 15.6 | [11] |

| Indole-Triazole-Azetidinone | S. aureus | Not specified, Zone of Inhibition | [3] |

Key Experimental Protocol: MIC Determination (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel azetidinone compound.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL). Positive control (microorganism, no compound) and negative control (broth only) wells are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The azetidinone scaffold has emerged as a promising framework for the development of novel anticancer agents. Its derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines through diverse mechanisms.[12][13]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent anticancer mechanism for certain azetidinone derivatives is the inhibition of tubulin polymerization.[14][15] Similar to natural products like combretastatin A-4, these compounds bind to the colchicine-binding site on β-tubulin.[16] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[16]

Caption: Mechanism of tubulin polymerization inhibition by azetidinones.

Anticancer Activity Data

The cytotoxic potential of azetidinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound Type | Cell Line | IC50 | Reference |

| 1,4-Diaryl-3-phenyl-azetidinone (Cmpd 41) | MCF-7 (Breast) | 0.8 nM | [15][17] |

| 3-Phenyl-azetidinone (Cmpd 5e) | HT-29 (Colon) | 9 nM | [18] |

| 3-Phenyl-azetidinone (Cmpd 5e) | MCF-7 (Breast) | 17 nM | [18] |

| Hippuric acid-derived Azetidinone (Cmpd 17) | MCF-7 (Breast) | 28.66 µM | [12][19] |

| Thiazole-conjugated Azetidinone (Cmpd 9) | HeLa (Cervical) | 58.86 µM | [20] |

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effect of a compound.[21][22]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[23]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the azetidinone test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours.[21][23]

-

Formazan Solubilization: During incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[24][25] A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve these crystals.[21]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[23][25] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Other Key Biological Activities

The versatility of the azetidinone core extends to other important therapeutic areas.

Cholesterol Absorption Inhibition

Ezetimibe is a well-known drug featuring a 2-azetidinone ring that lowers cholesterol levels.[5][26] It functions by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[27] While the precise molecular mechanism was initially unknown, it is now understood to target the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes.[28][29] This action is distinct from that of statins, which inhibit cholesterol synthesis in the liver.[27] Studies have shown that ezetimibe can reduce fractional cholesterol absorption by as much as 54% in humans.[27]

Anti-inflammatory Activity

Certain azetidinone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[30][31] For instance, quinoline-bearing azetidinone scaffolds have been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[30] Some of these compounds showed activity comparable to or better than standard non-steroidal anti-inflammatory drugs (NSAIDs).[30]

Enzyme Inhibition

The reactive nature of the β-lactam ring makes it an effective inhibitor of various enzymes beyond bacterial PBPs.[5] Azetidinone derivatives have been developed as potent, mechanism-based inhibitors for a range of serine proteases, including human leukocyte elastase, tryptase, and chymase.[5][6][32] This broad inhibitory profile suggests potential applications in treating inflammatory diseases and other conditions where these proteases are dysregulated.

General Experimental & Drug Discovery Workflow

The development of novel azetidinone-based therapeutic agents follows a structured discovery pipeline, from initial design and synthesis to preclinical evaluation.

Caption: General drug discovery workflow for azetidinone derivatives.

Conclusion

The 2-azetidinone core is far more than just the foundation of β-lactam antibiotics. It is a privileged and highly versatile scaffold in medicinal chemistry, capable of being tailored to interact with a wide array of biological targets.[2][3] Its proven success in antimicrobial, anticancer, and lipid-lowering therapies demonstrates its profound potential.[5][12][27] The continued exploration of new derivatives, guided by structure-activity relationship studies and mechanistic insights, promises to unlock further therapeutic applications, solidifying the azetidinone ring as a cornerstone of modern drug discovery.[2][6]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. impactfactor.org [impactfactor.org]

- 4. globalscitechocean.com [globalscitechocean.com]

- 5. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pnrjournal.com [pnrjournal.com]

- 21. benchchem.com [benchchem.com]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atcc.org [atcc.org]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Ezetimibe and other azetidinone cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ahajournals.org [ahajournals.org]

- 28. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. jgtps.com [jgtps.com]

- 32. iipseries.org [iipseries.org]

A Technical Guide to 4-Benzoyloxy-2-azetidinone: A Superior Synthon for β-Lactam Antibiotics

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of β-Lactams

The β-lactam (2-azetidinone) ring is a cornerstone of antibiotic therapy, forming the structural core of widely used drug classes including penicillins, cephalosporins, and carbapenems.[1][2][3] These molecules function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives since the discovery of penicillin.[2] The relentless rise of antibiotic resistance necessitates the development of novel β-lactam derivatives and more efficient, economical synthetic routes to produce them.

In synthetic organic chemistry, a "synthon" represents a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. For the construction of complex β-lactam antibiotics, 4-substituted-2-azetidinones are critical intermediates.[4] Among these, 4-acetoxy-2-azetidinone has traditionally been a common starting material for introducing various functionalities at the C4 position.[4][5] However, its use is hampered by relative instability, higher cost, and often moderate yields in subsequent reactions. This guide focuses on 4-benzoyloxy-2-azetidinone , a stable, cheaper, and more efficient alternative that serves as a superior synthon for producing diverse β-lactam intermediates.[4][6]

The Synthetic Utility of this compound

The primary value of 4-substituted-2-azetidinones lies in the ability of the C4-substituent to act as a leaving group, enabling nucleophilic substitution. The reaction is believed to proceed through a highly reactive acyliminium intermediate, which is then trapped by a nucleophile to form a new 4-heterosubstituted-2-azetidinone.[4][7][8]

The superiority of this compound over its acetoxy counterpart stems from several factors:

-

Stability: It is a stable, crystalline solid, making it easier to handle and store.[4]

-

Cost-Effectiveness: It is commercially available and significantly cheaper than 4-acetoxy-2-azetidinone.[4]

-

Reaction Efficiency: Displacement reactions using the benzoyloxy synthon typically result in markedly improved yields and require shorter reaction times compared to those using the acetoxy analogue.[4]

dot

Caption: Nucleophilic substitution at C4 via an acyliminium intermediate.

Comparative Reaction Data

The advantages of using this compound are quantitatively demonstrated by the improved yields in reactions with various nucleophiles. The following table summarizes a direct comparison with 4-acetoxy-2-azetidinone.

| Nucleophile | Product (4-Substituent) | Yield from this compound (%) | Yield from 4-Acetoxy-2-azetidinone (%) |

| Thiophenol | -SPh | 92 | 80 |

| p-Chlorothiophenol | -S-C₆H₄-Cl | 95 | 82 |

| Benzyl Mercaptan | -SCH₂Ph | 90 | 75 |

| Imidazole | Imidazolyl | 85 | 70 |

| Phthalimide | Phthalimido | 88 | 70 |

| Phenol | -OPh | 60 | 20 |

| p-Nitrophenol | -O-C₆H₄-NO₂ | 75 | 30 |

Data sourced from Basak & Khamrai, Synthetic Communications (1994).[4] As shown, the use of this compound leads to a significant increase in product yield across a range of sulfur, nitrogen, and oxygen nucleophiles, with particularly dramatic improvements for oxygen-based nucleophiles.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. Below are representative protocols for the synthesis of a precursor and its subsequent reaction.

Protocol 1: Synthesis of 4-Acetoxy-2-azetidinone (Reference Precursor)

This procedure is a modification of the method reported by Clauss et al. and provides a key precursor for β-lactam synthesis.[5]

Materials:

-

Vinyl acetate

-

Chlorosulfonyl isocyanate (CSI)

-

Sodium bicarbonate

-

Sodium bisulfite

-

Chloroform

-

Magnesium sulfate

-

Hexane

-

Anhydrous dichloromethane

Procedure:

-

A 500-mL, four-necked, round-bottomed flask is charged with 150 mL (1.63 mol) of vinyl acetate. The flask is cooled in an ice-water bath to 3°C with stirring.[5]

-

Chlorosulfonyl isocyanate (25 mL, 0.28 mol) is added rapidly via a dropping funnel, ensuring the temperature remains below 5°C.[5]

-

The cooling bath is removed, and the temperature is allowed to rise to 10°C, at which point an exothermic reaction begins. The temperature is maintained at 10–15°C for 40 minutes with intermittent cooling.[5]

-

In a separate 1.0-L flask, a quench solution is prepared with 67 g (0.80 mol) of sodium bicarbonate, 71.5 g (0.69 mol) of sodium bisulfite, and 200 mL of water, cooled to -20°C.[5]

-

The reaction mixture is added dropwise to the vigorously stirred quench solution, maintaining a temperature of -10°C. An additional 35.7 g (0.34 mol) of sodium bisulfite is added to the quench mixture halfway through the addition.[5]

-

After the addition is complete, the mixture is stirred for another 40 minutes at -10°C.

-

The light-yellow mixture (pH 7) is extracted three times with 500-mL portions of chloroform.[5]

-

The combined organic extracts are dried over magnesium sulfate and concentrated on a rotary evaporator.[5]

-

The resulting oily mixture is stirred with three 100-mL portions of hexane to remove impurities. The hexane extracts are decanted and discarded.[5]

-

The remaining oil is purified by silica gel column chromatography (hexane/ethyl acetate = 1/1) to yield 4-acetoxy-2-azetidinone.[9] A typical yield is around 35-65%.[9]

Protocol 2: General Procedure for Nucleophilic Substitution on this compound

This protocol outlines the general workflow for displacing the benzoyloxy group to synthesize various 4-heterosubstituted β-lactams.

// Nodes start [label="1. Dissolve this compound\nand Nucleophile in Solvent (e.g., CH3CN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="2. Add Base (e.g., K2CO3 or Et3N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Stir at Room Temperature\n(approx. 6 hours)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Aqueous Workup:\nFilter, Extract with Organic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="5. Dry, Concentrate, and Purify\n(Crystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\n4-Substituted-2-azetidinone", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> add_base [color="#202124"]; add_base -> reaction [color="#202124"]; reaction -> workup [color="#202124"]; workup -> purify [color="#202124"]; purify -> product [color="#202124"]; }

References

- 1. jgtps.com [jgtps.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. bepls.com [bepls.com]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tandfonline.com [tandfonline.com]

- 7. scite.ai [scite.ai]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Heterosubstituted-2-Azetidinones from 4-Benzoyloxy-2-azetidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azetidinone, or β-lactam, ring is a cornerstone of many life-saving antibiotics. The functionalization of this core structure, particularly at the C4 position, is a key strategy in the development of new therapeutic agents with enhanced activity, broader spectrum, and resistance to β-lactamase enzymes. This document provides detailed application notes and experimental protocols for the synthesis of a variety of 4-heterosubstituted-2-azetidinones, utilizing the highly reactive and economically viable starting material, 4-benzoyloxy-2-azetidinone.

Recent studies have demonstrated that this compound is a more advantageous precursor than the commonly used 4-acetoxy-2-azetidinone for the introduction of heteroatom nucleophiles at the C4 position. The benzoyloxy group, being a better leaving group, facilitates nucleophilic substitution, leading to significantly improved yields and markedly shorter reaction times.[1] This protocol outlines the synthesis of 4-alkoxy-, 4-aryloxy-, 4-alkylthio-, and 4-arylthio-2-azetidinones, providing a robust platform for the generation of diverse β-lactam libraries for drug discovery and development.

Reaction Principle

The synthesis of 4-heterosubstituted-2-azetidinones from this compound proceeds via a nucleophilic substitution reaction at the C4 position of the β-lactam ring. The reaction is typically catalyzed by a Lewis acid, such as zinc acetate, which activates the benzoyloxy leaving group. The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the benzoyloxy group, enhancing its leaving group ability. Subsequent attack by a heteroatom nucleophile (e.g., alcohol, thiol, or amine) at the C4 carbon leads to the displacement of the benzoyloxy group and the formation of the desired 4-heterosubstituted product.

Caption: General reaction scheme for the synthesis of 4-heterosubstituted-2-azetidinones.

Advantages of Using this compound

The use of this compound as a starting material offers several key advantages over the more traditionally used 4-acetoxy-2-azetidinone:

-

Higher Reactivity: The benzoate group is a better leaving group than the acetate group, leading to faster reaction rates.[1]

-